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Compound of Interest

Compound Name:
3-Hydroxy-2,4,4-

trimethylpentanoic acid

Cat. No.: B13198922

Get Quote

Executive Summary: The "Steric Stress Test"
3-Hydroxy-2,4,4-trimethylpentanoic acid (CAS: 82545-49-1) represents a unique intersection

of structural complexity and metabolic significance. Chemically, it serves as a benchmark

substrate for asymmetric aldol reactions due to the extreme steric hindrance provided by its

tert-butyl tail (the 4,4-dimethyl moiety). Biologically, it acts as a critical oxidative metabolite of

branched-chain hydrocarbons (like isooctane) and a target molecule in the engineering of

polyketide synthases (PKS) for next-generation biofuels.

This guide dissects the molecule’s synthesis, the physicochemical behavior of its derivatives,

and its role as a "stress test" for stereoselective methodologies.

Chemical Identity & Structural Logic[1][2]
The molecule is effectively a hybrid of propionic acid and pivalaldehyde (2,2-dimethylpropanal).

Its backbone consists of a pentanoic acid chain with a methyl group at the

-position (C2) and a gem-dimethyl group at the
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-position (C4), creating a bulky tert-butyl group adjacent to the

-hydroxyl center.

Physicochemical Profile
Property Value / Characteristic Implication

Molecular Formula Monobasic hydroxy acid

Molecular Weight 160.21 g/mol Low MW, amenable to GC/MS

Stereocenters C2 and C3
4 possible stereoisomers

(Syn/Anti pairs)

pKa (Calc) ~4.75 Typical carboxylic acid acidity

LogP (Calc) ~1.3 - 1.7
Moderate lipophilicity;

membrane permeable

Boiling Point ~266°C (760 mmHg)
High boiling due to H-bonding;

requires derivatization for GC

The Steric Challenge
The adjacent placement of the

-methyl and the

-tert-butyl group creates significant 1,3-allylic strain (in transition states) and gauche
interactions. This makes the molecule an ideal model for testing the limits of chiral auxiliaries
(e.g., Evans oxazolidinones, Crimmins thiazolidinethiones). If a catalyst can induce high
diastereoselectivity for this substrate, it is considered robust.

Synthetic Pathways & Protocols
Chemical Synthesis: The Asymmetric Aldol Route
The most authoritative route to the enantiopure acid is the aldol addition of a propionate

equivalent to pivalaldehyde.

Protocol: Syn-Selective Aldol via Boron Enolates Rationale: Boron enolates possess shorter

bond lengths (B-O vs Li-O), creating a tighter Zimmerman-Traxler transition state that
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maximizes steric differentiation between the auxiliary and the bulky pivalaldehyde.

Reagent Prep: Cool a solution of (4S)-4-benzyl-3-propionyl-2-oxazolidinone (Evans auxiliary)

in dry DCM to 0°C.

Enolization: Add dibutylboron triflate (

) and diisopropylethylamine (DIPEA). Stir for 30 min to form the (Z)-enolate.

Addition: Cool to -78°C. Add pivalaldehyde (2,2-dimethylpropanal) dropwise. The bulky t-Bu

group forces the aldehyde to orient away from the auxiliary's benzyl group.

Workup: Quench with pH 7 buffer/MeOH/

to cleave the boron bond.

Hydrolysis: Treat the resulting adduct with LiOH/

to cleave the auxiliary, yielding (2S,3R)-3-hydroxy-2,4,4-trimethylpentanoic acid.

Biological Synthesis: PKS Engineering
Recent advances in metabolic engineering (e.g., US Patent 8,852,902) utilize hybrid Polyketide

Synthases to biosynthesize this backbone as a biofuel precursor.

Mechanism:

Loading Module: Accepts Isobutyryl-CoA (starter unit).[1]

Extension Module: Condenses with Methylmalonyl-CoA (extender unit).

Ketoreductase (KR): Reduces the

-keto group to the

-hydroxyl.

Thioesterase (TE): Releases the free acid.
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Figure 1: Dual synthetic routes. Top: Chemical asymmetric aldol condensation. Bottom:

Biological PKS pathway.[1]

Key Derivatives & Properties[1][2][10]
The utility of 3-hydroxy-2,4,4-trimethylpentanoic acid lies in its derivatives, which are used

as analytical standards or functional intermediates.

Methyl 3-hydroxy-2,4,4-trimethylpentanoate
Significance: This is the primary derivative for GC/MS analysis. The free acid tails heavily on

non-polar columns; methylation improves peak shape and volatility.

Synthesis: Reaction with Diazomethane (lab scale) or Methanol/

.

Mass Spec Signature:

Alpha-cleavage: Loss of the tert-butyl group (

) is a dominant fragmentation pathway.

McLafferty Rearrangement: Distinctive ions at m/z 88 (beta-cleavage with H-transfer).
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2,4,4-Trimethyl-2-pentenoic Acid (Dehydrated Derivative)
Significance: The

-unsaturated analog.[2]

Formation: Acid-catalyzed dehydration of the 3-hydroxy parent.

Property: Due to the steric bulk of the

-tert-butyl group, dehydration is kinetically slower than in linear analogs. The resulting double
bond is sterically shielded, making it resistant to Michael additions.

-Lactone (3-tert-butyl-4-methyl-oxetan-2-one)
Significance: A reactive electrophile for proteasome inhibition studies.

Synthesis: Cyclization of the hydroxy-acid using sulfonyl chlorides (e.g., tosyl chloride) in

pyridine.

Reactivity: The ring strain combined with the tert-butyl group makes this lactone a potent, yet

selective, acylating agent for serine hydrolases.

Metabolic & Toxicological Context
This compound is not just a synthetic construct; it appears in environmental toxicology as a

breakdown product of industrial hydrocarbons.

The Isooctane Pathway
2,2,4-Trimethylpentane (Isooctane) is a major component of gasoline. In mammalian systems

(specifically male rats), it induces

-globulin nephropathy.

Metabolism: Isooctane is hydroxylated at the terminal carbons.

Pathway: Isooctane
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Alcohols

Aldehydes

Trimethylpentanoic Acids.

While the gamma-hydroxy isomer is more prevalent, the 3-hydroxy (beta) isomer represents

a specific oxidation of the internal methylene, often serving as a biomarker for branched-

chain hydrocarbon exposure.

Analytical Detection Protocol
Objective: Quantify 3-hydroxy-2,4,4-trimethylpentanoic acid in urine or plasma.

Extraction: Acidify sample to pH 2.0. Extract with Ethyl Acetate (

).

Derivatization: Evaporate solvent. Add

BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS. Heat at 60°C for 30 min.

GC/MS Analysis:

Column: DB-5ms (30m).

Target Ion: m/z 275 (M-15 for the TMS-ester/TMS-ether derivative).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://s3-eu-west-1.amazonaws.com/pstorage-acs-6854636/5768616/ja9944453_si_001.pdf?X-Amz-Algorithm=AWS4-HMAC-SHA256&X-Amz-Credential=AKIA3OGA3B5WLSF3SLE4/20251203/eu-west-1/s3/aws4_request&X-Amz-Date=20251203T021207Z&X-Amz-Expires=86400&X-Amz-SignedHeaders=host&X-Amz-Signature=cf1e178f653f6f2dfc1debc16c56020d8276de1202ac5e914fb1ed3d8c36b6de
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubs.acs.org%2Fdoi%2F10.1021%2Fjo01294a030
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubchem.ncbi.nlm.nih.gov%2Fcompound%2F6421384
https://www.benchchem.com/product/b13198922?utm_src=pdf-custom-synthesis#bc-rfq
https://patents.google.com/patent/US8852902B2/en
https://patents.google.com/patent/US8852902B2/en
https://www.benchchem.com/product/b1599894
https://s3-eu-west-1.amazonaws.com/pstorage-acs-6854636/5768616/ja9944453_si_001.pdf?X-Amz-Algorithm=AWS4-HMAC-SHA256&X-Amz-Credential=AKIA3OGA3B5WLSF3SLE4/20251203/eu-west-1/s3/aws4_request&X-Amz-Date=20251203T021207Z&X-Amz-Expires=86400&X-Amz-SignedHeaders=host&X-Amz-Signature=cf1e178f653f6f2dfc1debc16c56020d8276de1202ac5e914fb1ed3d8c36b6de
https://www.benchchem.com/product/b13198922/docs#3-hydroxy-2-4-4-trimethylpentanoic-acid-structural-architectures-synthetic-utility
https://www.benchchem.com/product/b13198922/docs#3-hydroxy-2-4-4-trimethylpentanoic-acid-structural-architectures-synthetic-utility
https://www.benchchem.com/product/b13198922/docs#3-hydroxy-2-4-4-trimethylpentanoic-acid-structural-architectures-synthetic-utility
https://www.benchchem.com/product/b13198922/docs#3-hydroxy-2-4-4-trimethylpentanoic-acid-structural-architectures-synthetic-utility
https://www.benchchem.com/product/b13198922?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13198922?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13198922?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

